molecular formula C16H16BrN3O3 B3849717 N'-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dihydroxybenzohydrazide

N'-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dihydroxybenzohydrazide

Cat. No. B3849717
M. Wt: 378.22 g/mol
InChI Key: NJZFTWBBLRPPLQ-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dihydroxybenzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BDMBH and is synthesized through a specific method that involves multiple steps.

Mechanism of Action

The mechanism of action of BDMBH is not fully understood, but it is believed to act by inhibiting specific enzymes that are involved in various cellular processes. BDMBH has been found to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin. This property has led to the development of BDMBH-based skin whitening agents.
Biochemical and physiological effects:
BDMBH has been found to have various biochemical and physiological effects. In vitro studies have shown that BDMBH inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. BDMBH has also been found to reduce the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. In addition, BDMBH has been found to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

BDMBH has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its properties can be easily modified by changing the reaction conditions. However, BDMBH has some limitations as well. Its solubility in water is limited, which can make it difficult to use in aqueous solutions. In addition, BDMBH can be unstable under certain conditions, which can affect its activity.

Future Directions

There are several future directions for research on BDMBH. One potential area of research is the development of BDMBH-based anticancer drugs. Another area of research is the use of BDMBH as a plant growth regulator to increase crop yield. In addition, BDMBH can be further studied for its potential applications in environmental science, particularly for the removal of heavy metals from contaminated soil and water.

Scientific Research Applications

BDMBH has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, BDMBH has been found to possess anticancer properties and has shown promising results in inhibiting the growth of cancer cells. In agriculture, BDMBH has been used as a plant growth regulator and has been found to increase crop yield. In environmental science, BDMBH has been used as a chelating agent to remove heavy metals from contaminated soil and water.

properties

IUPAC Name

N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2,4-dihydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O3/c1-20(2)14-6-3-10(7-13(14)17)9-18-19-16(23)12-5-4-11(21)8-15(12)22/h3-9,21-22H,1-2H3,(H,19,23)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZFTWBBLRPPLQ-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2,4-dihydroxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dihydroxybenzohydrazide
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N'-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dihydroxybenzohydrazide
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N'-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dihydroxybenzohydrazide
Reactant of Route 4
N'-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dihydroxybenzohydrazide
Reactant of Route 5
N'-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dihydroxybenzohydrazide
Reactant of Route 6
N'-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dihydroxybenzohydrazide

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